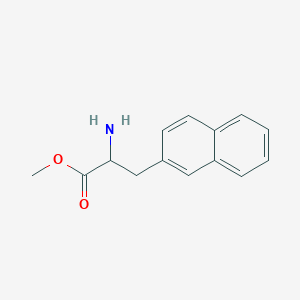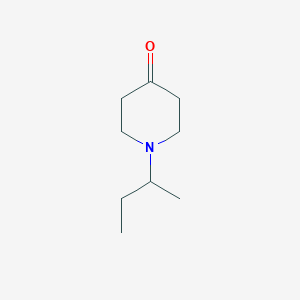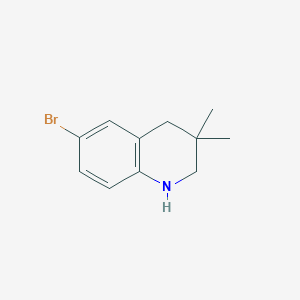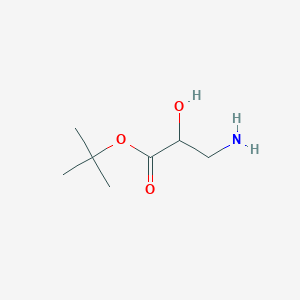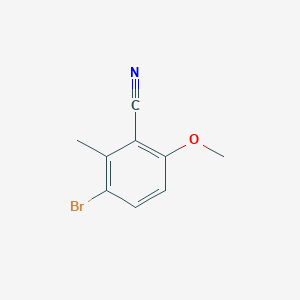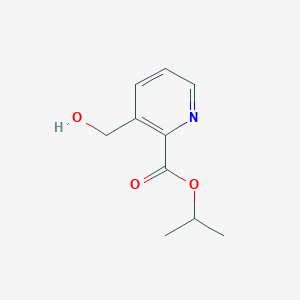
4-Methyl-5-quinolin-6-YL-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-quinolin-6-YL-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that combines the structural features of quinoline and triazole. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both quinoline and triazole moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-quinolin-6-YL-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-3-thiosemicarbazide with quinoline-6-carbaldehyde in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-quinolin-6-YL-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline moiety can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Alkylated or acylated triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-5-quinolin-6-YL-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes such as kinases and proteases, inhibiting their activity.
Pathways Involved: It can interfere with cellular signaling pathways, leading to the inhibition of cell growth and proliferation. In cancer cells, it may induce apoptosis by activating caspases and other pro-apoptotic proteins.
Comparison with Similar Compounds
4-Methyl-5-(quinolin-6-yl)-4H-1,2,4-triazole: Lacks the thiol group, resulting in different chemical reactivity and biological activity.
5-(Quinolin-6-yl)-4H-1,2,4-triazole-3-thiol: Lacks the methyl group, which may affect its solubility and interaction with molecular targets.
4-Methyl-5-(quinolin-6-yl)-4H-1,2,4-triazole-3-amine:
Uniqueness: The presence of both the quinoline and triazole moieties, along with the thiol group, makes 4-Methyl-5-quinolin-6-YL-4H-1,2,4-triazole-3-thiol unique in terms of its chemical reactivity and biological activity
Properties
Molecular Formula |
C12H10N4S |
|---|---|
Molecular Weight |
242.30 g/mol |
IUPAC Name |
4-methyl-3-quinolin-6-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H10N4S/c1-16-11(14-15-12(16)17)9-4-5-10-8(7-9)3-2-6-13-10/h2-7H,1H3,(H,15,17) |
InChI Key |
IFCXDXLPFAHKJP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



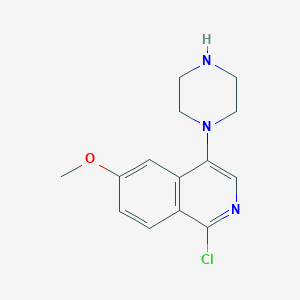
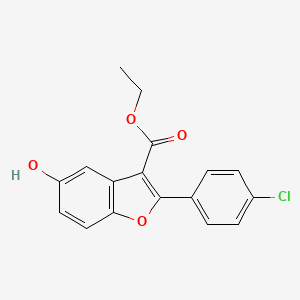
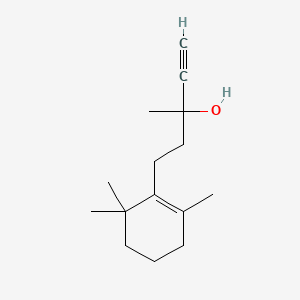
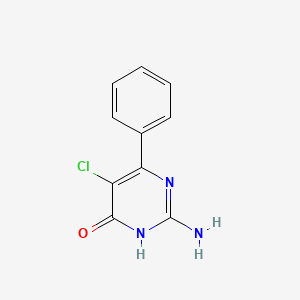
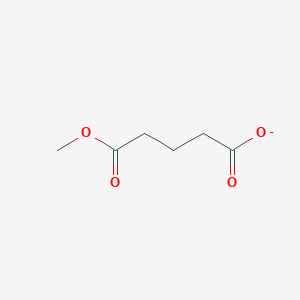
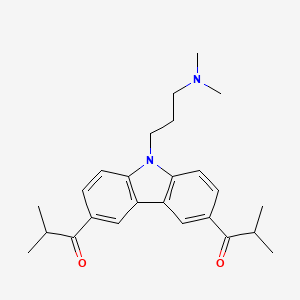
![2-Methyl-5-phenyl-4h,7h-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B8807557.png)
